3-Amino-3-(3-bromofuran-2-yl)propanamide
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Overview
Description
3-Amino-3-(3-bromofuran-2-yl)propanamide is an organic compound with the molecular formula C7H9BrN2O2 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both an amino group and a bromine atom attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-bromofuran-2-yl)propanamide typically involves the bromination of furan followed by the introduction of the amino and amide groups. One common method involves the following steps:
Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the furan ring.
Amination: The brominated furan is then reacted with an amine to introduce the amino group.
Amidation: Finally, the compound undergoes amidation to form the propanamide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-bromofuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction could produce de-brominated derivatives.
Scientific Research Applications
3-Amino-3-(3-bromofuran-2-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-bromofuran-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(5-bromofuran-2-yl)propanamide: A similar compound with the bromine atom at a different position on the furan ring.
3-Amino-3-(2-bromofuran-2-yl)propanamide: Another isomer with the bromine atom at the 2-position.
Uniqueness
3-Amino-3-(3-bromofuran-2-yl)propanamide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
Molecular Formula |
C7H9BrN2O2 |
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Molecular Weight |
233.06 g/mol |
IUPAC Name |
3-amino-3-(3-bromofuran-2-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2O2/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H2,10,11) |
InChI Key |
DJVAWEVBWHCNPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1Br)C(CC(=O)N)N |
Origin of Product |
United States |
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